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Compound of Interest

Compound Name: Lansoprazole

Cat. No.: B1674482

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and
is widely used for the treatment of acid-related disorders.[1] The quality and safety of the final
pharmaceutical product are of paramount importance, necessitating stringent control over
impurities that may arise during synthesis, formulation, or storage. High-Performance Liquid
Chromatography (HPLC) is the predominant analytical technique for the separation,
identification, and quantification of lansoprazole and its related substances.[1] This document
provides a detailed application note and protocol for a stability-indicating HPLC method
suitable for the analysis of lansoprazole and its impurities in bulk drug substances and
pharmaceutical formulations.

The International Council for Harmonisation (ICH) guidelines mandate the control of impurities
in pharmaceutical products. Therefore, the development and validation of a robust, stability-
indicating analytical method are crucial. A stability-indicating method is one that can accurately
measure the drug substance in the presence of its degradation products, excipients, and other
potential impurities.[2][3][4]

Experimental Workflow

The logical workflow for the development and validation of an HPLC method for lansoprazole
and its impurities is depicted below. This process ensures the final method is robust, reliable,
and fit for its intended purpose.
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Figure 1: Logical workflow for HPLC method development and validation.
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Experimental Protocols

This section details a stability-indicating HPLC method for the analysis of lansoprazole and its
related substances. This method is a composite based on several published and validated
methods.[1][2][3][5]

1. Instrumentation and Materials
o HPLC System: A gradient HPLC system with a UV detector is required.[1][2]

e Column: A C18 reversed-phase column is typically used. Common specifications are 250
mm x 4.6 mm, 5 um particle size.[2][3][6] An alternative modern column is a Fused-Core®
C18, 2.7 pm, which can offer improved resolution and faster run times.

e Chemicals and Reagents:

[¢]

Acetonitrile (HPLC grade)

o Methanol (HPLC grade)

o Potassium dihydrogen phosphate (AR grade)

o Dipotassium hydrogen phosphate (AR grade)

o Triethylamine (for pH adjustment)

o Phosphoric acid (for pH adjustment)

o Water (HPLC grade)

o Lansoprazole reference standard and impurity standards
2. Chromatographic Conditions

The following chromatographic conditions have been shown to provide good separation of
lansoprazole from its impurities.
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Parameter Condition

Buffer: 20 mM Potassium dihydrogen
Mobile Phase A phosphate, pH adjusted to 7.0 with
triethylamine.[2][7]

Mobile Phase B Acetonitrile[2][3]

Gradient Program Time (min)

Flow Rate 1.0 mL/min[2][3]

Column Temperature Ambient or controlled at 25°C[8]
Detection Wavelength 285 nm[5]

Injection Volume 10 pL

A mixture of Mobile Phase A and Mobile Phase
B (e.g., 50:50 v/v)

Diluent

. Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
lansoprazole reference standard in the diluent to obtain a concentration of about 100
pg/mL.

Impurity Stock Solution: Prepare a stock solution of known impurities in the diluent. The
concentration will depend on the specific impurities being monitored.

System Suitability Solution: A solution containing lansoprazole and its key impurities (e.qg.,
Lansoprazole Related Compound A) is prepared to check the system's performance.[7]

Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the diluent to
obtain a final concentration of about 100 ug/mL. For formulations, an extraction step may be
necessary. For example, for capsules, the contents of not fewer than 20 capsules can be
pooled, and a portion equivalent to a single dose is dissolved in a suitable solvent,
sonicated, and then diluted to the final concentration with the diluent.

. Method Validation
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The analytical method should be validated according to ICH guidelines to ensure it is suitable
for its intended purpose.[4] The key validation parameters are summarized below.
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Validation Parameter Typical Acceptance Criteria

The method should be able to resolve
e lansoprazole from its impurities and any
ecifici
P Y degradation products. Peak purity analysis

should be performed.

A linear relationship between the analyte
concentration and the detector response should
. ) be demonstrated over a specified range (e.g.,
Linearity )
LOQ to 150% of the target concentration). The

correlation coefficient (r?) should be > 0.999.[3]

[6]

The closeness of the test results to the true
value should be assessed, typically by recovery

Accuracy studies at different concentration levels (e.g.,
80%, 100%, 120%). Recoveries are generally
expected to be within 98-102%.[2][4]

Repeatability (Intra-day): The precision of the

method under the same operating conditions

over a short interval of time. The %RSD should
o be < 2.0%. Intermediate Precision (Inter-day):

Precision - i

The precision of the method within the same

laboratory but on different days, with different

analysts, and/or different equipment. The %RSD

should be < 2.0%.

o _ The lowest amount of analyte in a sample that
Limit of Detection (LOD) i .
can be detected but not necessarily quantitated.

The lowest amount of analyte in a sample that

can be quantitatively determined with suitable
Limit of Quantitation (LOQ) precision and accuracy. The LOQ for impurities

is often around 0.05% of the active ingredient's

concentration.[7]

Robustness The capacity of the method to remain unaffected

by small, deliberate variations in method
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parameters (e.g., pH of the mobile phase,

column temperature, flow rate).[3]

The stability of the standard and sample
Solution Stability solutions should be evaluated over a defined

period under specified storage conditions.[3][6]

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an
HPLC method for lansoprazole and its impurities.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) <20 1.1
Theoretical Plates (N) > 2000 > 5000

) = 2.0 between lansoprazole
Resolution (Rs) o ] >25
and the closest eluting impurity

%RSD for replicate injections <2.0% <1.0%

Table 2: Linearity Data for Lansoprazole and a Key Impurity

Analyte Range (pg/mL) Correlation Coefficient (r?)
Lansoprazole 0.5-150 0.9998
Impurity A 0.05-25 0.9995

Table 3: Accuracy (Recovery) Data
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Analyte Spiked Level (%) Mean Recovery (%) %RSD
Lansoprazole 80 99.5 0.8
100 100.2 0.6

120 99.8 0.7

Impurity A 80 98.9 1.2
100 101.1 1.0

120 100.5 11

Table 4. LOD and LOQ Data

Analyte LOD (pg/mL) LOQ (pg/mL)
Lansoprazole 0.15 0.5
Impurity A 0.015 0.05

Common Impurities of Lansoprazole

Several process-related impurities and degradation products of lansoprazole have been
identified. These include:

Lansoprazole Related Compound A (Lansoprazole Sulfone): An oxidation product.

e Lansoprazole Related Compound B (Lansoprazole Sulfide): A reduction product and a
process impurity.

e 2,3-Dimethyl-4-nitropyridine N-oxide (DPN): A potential process-related impurity.[1]

o 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CTP): Another
potential process-related impurity.[1]

» Oxidative Degradation Products: Various N-oxides and other oxidized forms can be
generated under oxidative stress conditions.[5]
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The developed HPLC method should demonstrate sufficient resolution to separate these and
other potential impurities from the main lansoprazole peak.

Conclusion

The described HPLC method and protocols provide a comprehensive framework for the reliable
analysis of lansoprazole and its impurities. Adherence to these guidelines and proper method
validation will ensure the generation of accurate and reproducible data, which is essential for
quality control and regulatory compliance in the pharmaceutical industry. The use of modern
column technologies can further enhance method performance, leading to faster analysis times
and improved separation efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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